P3 Aza-Peptide Substitution Reduces Inhibitor Potency by Over Two Orders of Magnitude
Substitution of the native P3 unit containing the cyclopentyloxycarbonylamino-non-8-enoic acid scaffold with an aza-peptide analog in a macrocyclic inhibitor closely related to BILN 2061 resulted in a >2 orders of magnitude (>100-fold) reduction in antiviral activity [1]. This loss was observed in both isolated enzyme and cell-based replicon assays, demonstrating that the P3 configuration and cyclopentyloxycarbonyl moiety are not interchangeable.
| Evidence Dimension | Antiviral activity (HCV NS3/4A inhibition and replicon EC50) |
|---|---|
| Target Compound Data | Parent macrocycle with native P3 (S)-2-cyclopentyloxycarbonylamino-non-8-enoic acid scaffold: Ki = 0.3 nM (genotype 1a), 0.66 nM (genotype 1b); EC50 = 1.2-4 nM |
| Comparator Or Baseline | P3 aza-peptide analog of the same macrocyclic scaffold |
| Quantified Difference | >100-fold reduction in potency (>2 orders of magnitude) |
| Conditions | Isolated HCV NS3-4A enzyme assay; HCV subgenomic replicon cell-based assay [1] |
Why This Matters
This >100-fold potency loss establishes that the precise (S)-configuration and cyclopentyloxycarbonyl motif of the target compound are structurally essential for maintaining inhibitor binding; alternative P3 building blocks cannot maintain research continuity.
- [1] Randolph JT, Flentge CA, Huang PP, et al. Synthesis, antiviral activity, and conformational studies of a P3 aza-peptide analog of a potent macrocyclic tripeptide HCV protease inhibitor. Bioorg Med Chem Lett. 2008;18(8):2745-2750. View Source
